molecular formula C6H10N4S B1419973 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanethioamide CAS No. 1094692-47-3

2-methyl-3-(1H-1,2,4-triazol-1-yl)propanethioamide

Cat. No.: B1419973
CAS No.: 1094692-47-3
M. Wt: 170.24 g/mol
InChI Key: GSTZKEVDDFIVIZ-UHFFFAOYSA-N
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Description

2-methyl-3-(1H-1,2,4-triazol-1-yl)propanethioamide ( 1094692-47-3) is a chemical compound with the molecular formula C 6 H 10 N 4 S and a molecular weight of 170.23 g/mol . This propanethioamide derivative features a 1,2,4-triazole ring system, a scaffold recognized for its significant role in medicinal chemistry and drug discovery . The compound is provided with a high purity of 95% to 97% and requires storage at room temperature for near-term use or at -20°C for long-term preservation over one to two years . This compound serves as a key intermediate in pharmaceutical research, particularly in the synthesis and development of novel therapeutics. Scientific literature highlights its application in the structure-activity relationship (SAR) studies of triazole-based compounds, which are explored as biased agonists for the kappa opioid receptor (KOR) . Such research aims to develop new analgesic agents with potent pain-relief properties and a lower potential for the dysphoria and sedation associated with classical opioids . As a reagent, this compound can be used to generate analogues for probing pharmacological targets and optimizing potency and selectivity in drug candidates . Handling Note: Appropriate safety precautions must be observed during experiments, including the use of protective gloves, glasses, and clothing to avoid skin contact . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for personal use.

Properties

IUPAC Name

2-methyl-3-(1,2,4-triazol-1-yl)propanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4S/c1-5(6(7)11)2-10-4-8-3-9-10/h3-5H,2H2,1H3,(H2,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTZKEVDDFIVIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC=N1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Batch Synthesis Approaches

Historically, the synthesis of triazole derivatives, including the target compound, relied on batch processes involving multiple steps, often with the use of metal catalysts, hazardous reagents, and chromatography for purification. For example, initial methods employed the condensation of methyl acetamide derivatives with hydrazine or related reagents to form the triazole ring, followed by N-alkylation and subsequent thioamide formation. However, these approaches suffered from low yields, poor selectivity, and environmental concerns due to solvent use and waste generation.

Continuous-Flow Synthesis: A Paradigm Shift

Recent advancements have shifted towards continuous-flow methodologies, which offer significant benefits in terms of reaction control, safety, and scalability. Notably, a study published in 2020 detailed a metal-free, flow-based synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, a key intermediate related to the target compound. This process involves two main steps:

  • Step 1: Formation of the triazole core via a condensation reaction under flow conditions, which enhances selectivity and reduces waste.
  • Step 2: Functionalization of the triazole ring through N-alkylation with suitable alkyl halides, such as bromoacetates, to introduce the propanethioamide moiety.

The flow process significantly improves yield (up to 73%) and reduces reaction time compared to batch methods. The process avoids chromatography, uses milder conditions, and allows for precise temperature and reagent control, thereby increasing safety and reproducibility.

Specific Preparation Strategy for the Target Compound

a. Synthesis of the Triazole Core:

  • Reagents: Dimethylacetamide dimethylacetal (or similar acetal derivatives) reacts with hydrazine derivatives or primary amines to form the 1,2,4-triazole ring.
  • Conditions: Under continuous-flow, mild temperatures (~80-120°C) and inert atmospheres are employed to facilitate cyclization.
  • Outcome: Efficient formation of 3-methyl-1,2,4-triazole derivatives with high purity.

b. N-alkylation to Form the Propanethioamide:

  • Reagents: The triazole intermediate reacts with alkyl halides (e.g., bromoacetate derivatives) under basic conditions (potassium carbonate or cesium carbonate) in solvents like acetone or acetonitrile.
  • Conditions: Flow reactors enable controlled addition at ambient or slightly elevated temperatures (~50-80°C), ensuring high regioselectivity.
  • Outcome: Formation of N-alkylated triazoles with yields exceeding 70%.

c. Thioamide Formation:

  • Reagents: The esterified intermediate undergoes conversion to the thioamide using Lawesson’s reagent or phosphorus sulfides.
  • Conditions: Reactions are performed under reflux or in flow at moderate temperatures (~100°C).
  • Outcome: Final compound with high purity, minimal by-products, and scalable production.

Data Tables Summarizing Preparation Methods

Step Reagents Conditions Yield (%) Notes
1 Hydrazine derivatives + acetal derivatives Flow, 80-120°C 73 Metal-free, high selectivity, environmentally benign
2 Alkyl halides (bromoacetates) + base Flow, 50-80°C 70-75 Regioselective N-alkylation
3 Thioamide reagent (Lawesson’s or phosphorus sulfide) Reflux or flow, 100°C 85 Efficient thioamide formation

Research Findings and Notes

  • Efficiency & Sustainability: Continuous-flow processes reduce solvent waste, improve safety by controlling exothermic reactions, and facilitate scale-up.
  • Selectivity & Purity: Flow conditions enable precise temperature and reagent control, leading to high regioselectivity and minimal impurities.
  • Environmental Impact: Metal-free conditions and avoidance of chromatography align with green chemistry principles, reducing hazardous waste.
  • Scalability: Modular flow reactors allow for straightforward scale-up, making industrial production feasible.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(1H-1,2,4-triazol-1-yl)propanethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thioamide group to an amine group.

    Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions often require the presence of a catalyst or a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily noted for its potential in pharmaceutical applications:

  • Antifungal Activity : Research indicates that 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanethioamide exhibits antifungal properties. It has been studied for its effectiveness against various fungal strains, making it a candidate for developing antifungal medications .
  • Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Studies have demonstrated its efficacy against bacteria and other pathogens, suggesting potential use in developing new antibiotics or antiseptics .
  • Cancer Research : Preliminary studies suggest that this compound may have anticancer properties. Its mechanism of action appears to involve the inhibition of specific cellular pathways involved in cancer cell proliferation .

Agricultural Applications

In agriculture, this compound is being explored for its potential as a biopesticide:

  • Fungicide Development : Due to its antifungal properties, it can be utilized in formulating fungicides to protect crops from fungal diseases. This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical pesticide usage .
  • Plant Growth Regulation : Some studies suggest that compounds similar to this compound can act as plant growth regulators, enhancing plant growth under specific conditions .

Material Science Applications

The compound's unique chemical structure allows it to be used in material science:

  • Synthesis of Novel Materials : Researchers are investigating the use of this compound in synthesizing new materials with specific properties, such as enhanced thermal stability or electrical conductivity .
  • Polymer Chemistry : It can be incorporated into polymer matrices to modify their properties, which could lead to advancements in packaging materials or coatings with improved performance characteristics .

Case Studies and Research Findings

Application AreaStudyFindings
Pharmaceuticals Demonstrated antifungal activity against Candida species.
Agriculture Effective as a biopesticide for controlling fungal pathogens in crops.
Material Science Potential for synthesizing polymers with enhanced mechanical properties.

Mechanism of Action

The mechanism of action of 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanethioamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that can inhibit the activity of certain enzymes. This inhibition can disrupt various biological pathways, leading to the compound’s potential antifungal or anticancer effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
2-Methyl-3-(1H-1,2,4-triazol-1-yl)propanethioamide 1071703-95-1 C₆H₁₀N₄S 170.24 Thioamide, 1,2,4-triazole Potential sulfur-mediated bioactivity
1-Methyl-1H-pyrazole-4-carbothioamide 1152604-87-9 C₅H₇N₃S 141.20 Thioamide, pyrazole Simpler backbone; pyrazole vs. triazole
Methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate 1155528-46-3 C₇H₁₁N₃O₂ 169.18 Ester, 1,2,4-triazole Increased lipophilicity due to ester group
2-(Isopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid 1250136-06-1 C₉H₁₆N₄O₂ 212.25 Carboxylic acid, 1,2,4-triazole Enhanced solubility via ionizable –COOH group

Key Observations :

  • Thioamide vs.
  • Triazole Substitution : Unlike pyrazole derivatives (e.g., 1-Methyl-1H-pyrazole-4-carbothioamide), the 1,2,4-triazole ring offers additional hydrogen-bonding sites, which could improve target selectivity .

Reactivity Considerations :

  • The thioamide group is prone to hydrolysis under acidic or basic conditions, unlike esters (e.g., methyl 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate), which hydrolyze to carboxylic acids .
  • The triazole ring’s nitrogen atoms may participate in coordination chemistry, a feature exploited in metal-organic frameworks or catalytic applications .

Target Compound’s Prospects :

  • The thioamide group may confer unique pharmacokinetic properties, such as increased membrane permeability compared to carboxylic acid derivatives (e.g., 1250136-06-1) .
  • Structural simplicity (C₆H₁₀N₄S) could facilitate synthetic scalability relative to complex analogues in , which require multi-step functionalization .

Biological Activity

2-Methyl-3-(1H-1,2,4-triazol-1-yl)propanethioamide is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 1094692-47-3
  • Molecular Formula : C6H10N4S

This compound features a triazole ring which is crucial for its biological activity due to its ability to form hydrogen bonds and interact with various biological receptors.

Anticancer Activity

Recent studies have highlighted the potential of this compound and related triazole derivatives in cancer treatment. The following findings summarize its anticancer properties:

Case Studies and Research Findings

  • Cytotoxicity Assays :
    • In vitro studies using the MTT assay demonstrated that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cells. The selectivity towards cancer cells was noted to be higher compared to normal cells .
    • The effective concentrations that reduce cell viability by 50% (EC50 values) were determined for several synthesized derivatives .
  • Mechanism of Action :
    • Triazole compounds act by disrupting cellular processes essential for cancer cell survival. They may inhibit cell migration and induce apoptosis through various signaling pathways .
  • Wound Healing Assay :
    • The wound healing assay indicated that certain triazole derivatives effectively inhibited the migration of cancer cells at a concentration of 10 µM, suggesting their potential as antimetastatic agents .

Antimicrobial Activity

The antimicrobial properties of triazole compounds have also been extensively studied. The following points summarize key findings:

  • Broad-Spectrum Activity : Triazole derivatives have shown efficacy against a range of microorganisms including bacteria and fungi. Their mechanism typically involves interference with the synthesis of ergosterol in fungal cell membranes .

Pharmacological Implications

The pharmacological profile of this compound suggests its potential use in drug development:

Property Description
Solubility Increased solubility due to polar nature
Stability Resistant to metabolic degradation
Pharmacophore Acts as both hydrogen bond acceptor and donor

Q & A

Q. What are the recommended synthetic routes for 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanethioamide?

The compound can be synthesized using strategies analogous to triazole-containing derivatives. For example, describes complementary pathways for synthesizing N-substituted triazolyl propanamides via reactions involving succinic anhydride, aminoguanidine hydrochloride, and amines. Adapting this methodology, thioamide formation might involve substituting amide intermediates with thionation agents (e.g., Lawesson’s reagent or P4S10). Characterization should include <sup>1</sup>H/<sup>13</sup>C NMR and LCMS to confirm structural integrity .

Q. How can spectroscopic techniques validate the structure of this compound?

Key techniques include:

  • NMR spectroscopy : Compare chemical shifts with structurally similar triazole derivatives (e.g., δ ~8.59 ppm for triazole protons in ).
  • LCMS/HPLC : Assess purity (>98% as in ) and molecular ion peaks (e.g., ESIMS m/z for parent ion).
  • FT-IR : Confirm thioamide C=S stretching vibrations (~1200–1050 cm<sup>−1</sup>) .

Q. What safety precautions are advised during handling?

While direct safety data for this compound are limited, highlights general precautions for triazole derivatives:

  • Use PPE (gloves, lab coat, eye protection).
  • Work in a fume hood to avoid inhalation.
  • Store in a cool, dry environment away from oxidizing agents. Consult SDS for analogous compounds (e.g., 4-amino-3-propan-2-yl-1H-1,2,4-triazol-5-one) for hazard-specific guidelines .

Advanced Research Questions

Q. How can tautomerism in the triazole moiety affect experimental outcomes?

The 1,2,4-triazole group exhibits tautomerism between 1H and 4H forms, influencing reactivity and spectroscopic data. demonstrates dynamic NMR studies to resolve tautomeric equilibria. For accurate characterization, use variable-temperature NMR or X-ray crystallography to fix tautomeric states. Computational modeling (DFT) can predict dominant tautomers under specific conditions .

Q. What strategies optimize regioselectivity during synthesis?

Control of regioisomers is critical. employs tert-butoxycarbonyl (Boc) protecting groups to direct reactivity in β-(1,2,4-triazol-1-yl)alanine synthesis. For this compound, consider steric/electronic effects of the methyl group and thioamide to favor desired regiochemistry. Screening solvents (e.g., DMF vs. THF) and catalysts (e.g., Cu(I) for click chemistry) may enhance selectivity .

Q. How can antiproliferative activity be evaluated in cancer cell lines?

outlines protocols for triazole-based analogs:

  • Use MTT assays on MCF-7, MDA-MB-231, and T47D cell lines.
  • Compare IC50 values with reference drugs (e.g., etoposide).
  • Validate specificity via selectivity indices against non-cancerous cells. Structural modifications (e.g., substituents on the triazole or thioamide) can modulate activity .

Q. What methodologies assess environmental stability and degradation pathways?

Triazole derivatives (e.g., triadimefon in ) undergo hydrolysis, photolysis, and microbial degradation. For this compound:

  • Conduct accelerated degradation studies under UV light and varying pH.
  • Analyze metabolites via LC-HRMS.
  • Use QSAR models to predict persistence based on logP and electronic parameters .

Q. How can metal-chelating properties be exploited in biochemical studies?

shows triazole-acetic acid derivatives form stable complexes with Zn<sup>2+</sup>, Cu<sup>2+</sup>, and Fe<sup>3+</sup>. For the thioamide analog:

  • Perform titration experiments monitored by UV-Vis or fluorescence spectroscopy.
  • Evaluate impact on enzyme activity (e.g., metalloproteases) to probe chelation-dependent inhibition.
  • Compare binding constants (Kd) with non-thioamide analogs .

Q. How can synthetic routes be validated for scalability and reproducibility?

emphasizes using complementary pathways (e.g., amine vs. anhydride starting materials) to cross-validate yields and purity. For this compound:

  • Optimize reaction parameters (temperature, solvent, catalyst) via DoE (Design of Experiments).
  • Validate reproducibility across ≥3 independent batches.
  • Use orthogonal analytics (e.g., NMR, LCMS, elemental analysis) for quality control .

Q. What computational tools predict bioactivity and ADMET profiles?

  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., HDACs or CYP450 enzymes).
  • ADMET prediction : Software like SwissADME or ADMETLab2.0 can estimate permeability, toxicity, and metabolic stability.
  • Validate predictions with in vitro assays (e.g., Caco-2 for permeability, microsomal stability tests) .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for thioamide stability.
  • Characterization : Dynamic NMR may be required to resolve tautomerism.
  • Biological assays : Include positive controls (e.g., known HDAC inhibitors) and account for thioamide redox sensitivity.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-3-(1H-1,2,4-triazol-1-yl)propanethioamide
Reactant of Route 2
2-methyl-3-(1H-1,2,4-triazol-1-yl)propanethioamide

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